N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide has shown potential as a bioactive molecule. It may be used in studies related to cell signaling, apoptosis, and other cellular processes.
Medicine: This compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antitumor, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness: N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-6-17(22)21(12-13-7-4-5-10-19-13)18-20-15-9-8-14(23-2)11-16(15)24-18/h4-5,7-11H,3,6,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGIWSXRXGMEMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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